molecular formula C11H16FN3O2 B6635774 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid

Cat. No. B6635774
M. Wt: 241.26 g/mol
InChI Key: LKHNGLOLRBQJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid, also known as EFNB, is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine and is synthesized using a specific method. EFNB has been studied for its potential mechanism of action and biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid involves its interaction with the EphB receptors. 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid binds to the receptor and activates downstream signaling pathways that regulate cell growth and differentiation. This interaction is important for the development and maintenance of the nervous system.
Biochemical and Physiological Effects:
4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the growth and differentiation of neurons in the nervous system. 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has also been shown to have anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method. 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid is also relatively stable and can be stored for extended periods of time. However, 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for the study of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid. One area of research is the development of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid as a therapeutic agent for the treatment of cancer and other diseases. Another area of research is the study of the interaction between 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid and the EphB receptors in the nervous system. This research could provide insight into the development and maintenance of the nervous system and lead to the development of new therapies for neurological disorders.

Synthesis Methods

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid is synthesized using a specific method that involves the reaction of 6-ethyl-5-fluoropyrimidine-4-amine with chloroacetic acid, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained by hydrolysis of the methyl ester using sodium hydroxide. The synthesis of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has potential applications in scientific research, particularly in the study of neurological disorders. It has been shown to interact with the EphB receptors, which are involved in the regulation of cell growth and differentiation in the nervous system. 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

4-[(6-ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2/c1-3-8-10(12)11(14-7-13-8)15(2)6-4-5-9(16)17/h7H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHNGLOLRBQJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid

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